molecular formula C10H9Cl2FeP B3333710 Dichlorophosphinoferrocene CAS No. 1291-31-2

Dichlorophosphinoferrocene

Cat. No.: B3333710
CAS No.: 1291-31-2
M. Wt: 286.9 g/mol
InChI Key: XKDGYTLBVLFALN-UHFFFAOYSA-N
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Description

Dichlorophosphinoferrocene is an organophosphorus compound that features a ferrocene moiety with two dichlorophosphino groups attached. This compound is known for its utility in various chemical reactions, particularly in the field of catalysis. The ferrocene core provides stability and unique electronic properties, making this compound a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorophosphinoferrocene can be synthesized through the reaction of ferrocene with phosphorus trichloride in the presence of a base

Fe(C5H4Li)2+2PCl3Fe(C5H4PCl2)2+2LiCl\text{Fe(C}_5\text{H}_4\text{Li)}_2 + 2 \text{PCl}_3 \rightarrow \text{Fe(C}_5\text{H}_4\text{PCl}_2\text{)}_2 + 2 \text{LiCl} Fe(C5​H4​Li)2​+2PCl3​→Fe(C5​H4​PCl2​)2​+2LiCl

The reaction is typically carried out in an inert atmosphere to prevent the oxidation of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dichlorophosphinoferrocene undergoes various types of chemical reactions, including:

    Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

    Reduction: The compound can be reduced to form different phosphine derivatives.

    Substitution: The dichlorophosphino groups can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of phosphine derivatives.

Scientific Research Applications

Dichlorophosphinoferrocene has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique electronic properties make it valuable in the synthesis of complex organometallic compounds.

    Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the design of metal-based drugs.

    Industry: this compound is used in the production of polymers and other advanced materials due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with diphenylphosphino groups.

    1,2-Bis(diphenylphosphino)ethane: A related diphosphine ligand with an ethane backbone.

    Triphenylphosphine: A common monophosphine ligand used in various catalytic processes.

Uniqueness

Dichlorophosphinoferrocene is unique due to its dichlorophosphino groups, which provide distinct electronic properties compared to other phosphine ligands. This uniqueness makes it particularly valuable in specific catalytic applications where these properties are advantageous.

Properties

InChI

InChI=1S/C5H4Cl2P.C5H5.Fe/c6-8(7)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDGYTLBVLFALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)P(Cl)Cl.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FeP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291-31-2
Record name 1,2,3,4,5-Cyclopentanepentayl, 1-(dichlorophosphino)-, compd. with 1,2,3,4,5-cyclopentanepentayl, iron salt (1:1:1)
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